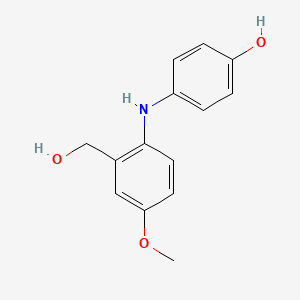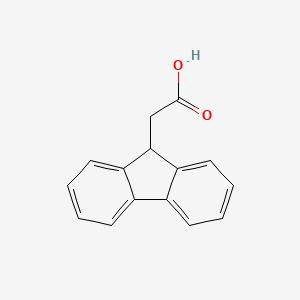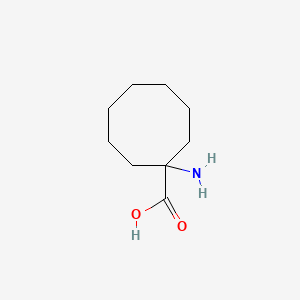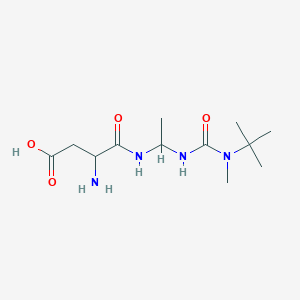
Sakacin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sakacin a, also known as curvacin a, belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Sakacin a is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, sakacin a is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
Cloning and Nucleotide Sequence
Sakacin A, produced by Lactobacillus sake Lb706, has been studied for its gene sequence and production mechanisms. Axelsson et al. (1993) identified a gene necessary for sakacin A production and immunity, providing insights into its molecular biology and potential applications in genetic engineering for enhanced bacteriocin production (Axelsson et al., 1993).
Structural Gene Analysis
Further research by Axelsson and Holck (1995) revealed the complete nucleotide sequence of a fragment containing all information necessary for sakacin A production and immunity. This study contributes to understanding the genetic regulation of sakacin A, which is crucial for its industrial production and application (Axelsson & Holck, 1995).
Purification and Amino Acid Sequence
Holck et al. (1992) successfully purified sakacin A to homogeneity and determined its complete amino acid sequence. Understanding its structure is essential for applications in food preservation and safety, as it inhibits the growth of Listeria monocytogenes (Holck et al., 1992).
Application in Food Packaging
Trinetta, Floros, and Cutter (2010) explored the use of sakacin A in pullulan films for controlling Listeria monocytogenes in ready-to-eat foods. Their findings demonstrate sakacin A's potential as an active component in food packaging, contributing to food safety and shelf-life extension (Trinetta et al., 2010).
Biopreservative Potential
Mapelli et al. (2019) discussed different methods of applying sakacin A to food, including direct use and incorporation in packaging. The study highlights sakacin A's effectiveness as a biopreservative against Listeria, offering a natural alternative to chemical preservatives (Mapelli et al., 2019).
Eigenschaften
CAS-Nummer |
145266-47-3 |
|---|---|
Produktname |
Sakacin A |
Molekularformel |
C12H24N4O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
3-amino-4-[1-[[tert-butyl(methyl)carbamoyl]amino]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H24N4O4/c1-7(14-10(19)8(13)6-9(17)18)15-11(20)16(5)12(2,3)4/h7-8H,6,13H2,1-5H3,(H,14,19)(H,15,20)(H,17,18) |
InChI-Schlüssel |
ACQJWVPNGVNRCD-UHFFFAOYSA-N |
SMILES |
CC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C |
Kanonische SMILES |
CC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C |
Synonyme |
curvacin A sakacin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



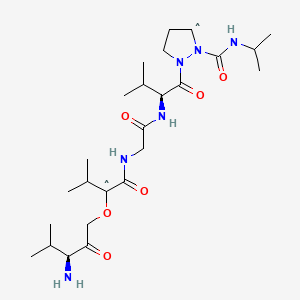

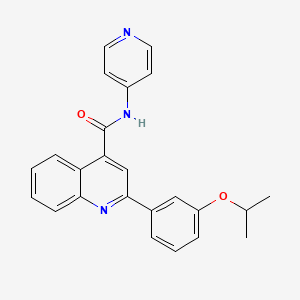
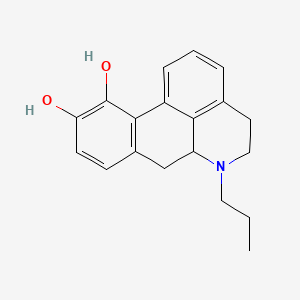
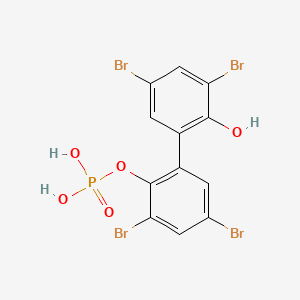
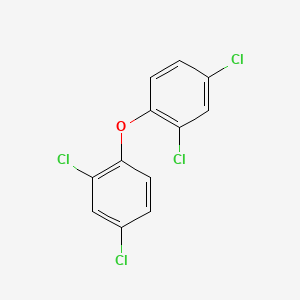
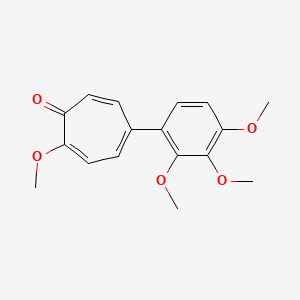
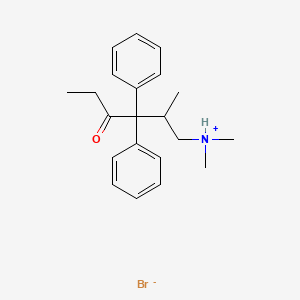
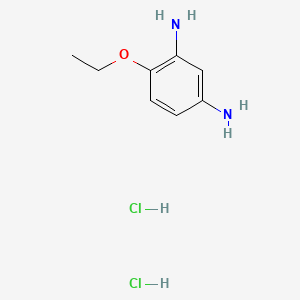
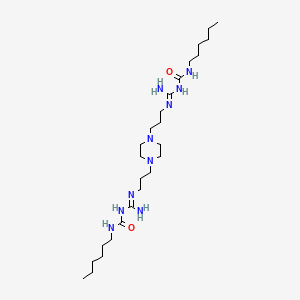
![4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1208034.png)
